molecular formula C36H68NO8P B11938560 1,2-di-(9E-tetradecenoyl)-sn-glycero-3-phosphocholine

1,2-di-(9E-tetradecenoyl)-sn-glycero-3-phosphocholine

Cat. No.: B11938560
M. Wt: 673.9 g/mol
InChI Key: AVCZHZMYOZARRJ-VFHCTZGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dimyristelaidoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid commonly used in the study of lipid monolayers and bilayers. It is a derivative of phosphatidylcholine, which is a major component of cell membranes. This compound is known for its role in various biological and industrial applications, particularly in the formulation of liposomes and other lipid-based delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimyristelaidoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of sn-glycero-3-phosphocholine with myristelaidic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of 1,2-dimyristelaidoyl-sn-glycero-3-phosphocholine involves large-scale esterification processes followed by purification using high-performance liquid chromatography (HPLC). The compound is then recrystallized to achieve high purity. Special precautions are taken to protect the product from oxidation and hydrolysis during storage .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimyristelaidoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

1,2-Dimyristelaidoyl-sn-glycero-3-phosphocholine exerts its effects primarily through its interaction with cell membranes. The phospholipid structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. When used in drug delivery systems, it facilitates the attachment and transport of nanoparticles to bio-membranes, enhancing the delivery of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimyristelaidoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific membrane interactions and stability .

Properties

Molecular Formula

C36H68NO8P

Molecular Weight

673.9 g/mol

IUPAC Name

[(2R)-2,3-bis[[(E)-tetradec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C36H68NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h12-15,34H,6-11,16-33H2,1-5H3/b14-12+,15-13+/t34-/m1/s1

InChI Key

AVCZHZMYOZARRJ-VFHCTZGBSA-N

Isomeric SMILES

CCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCC

Canonical SMILES

CCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCC

Origin of Product

United States

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